4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline 4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Brand Name: Vulcanchem
CAS No.: 250719-18-7
VCID: VC0387342
InChI: InChI=1S/C22H16ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2
SMILES: C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl
Molecular Formula: C22H16ClN
Molecular Weight: 329.8g/mol

4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

CAS No.: 250719-18-7

Main Products

VCID: VC0387342

Molecular Formula: C22H16ClN

Molecular Weight: 329.8g/mol

4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline - 250719-18-7

CAS No. 250719-18-7
Product Name 4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Molecular Formula C22H16ClN
Molecular Weight 329.8g/mol
IUPAC Name 12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Standard InChI InChI=1S/C22H16ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2
Standard InChIKey HCUJHRZWJIKENM-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl
Canonical SMILES C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl
PubChem Compound 1813717
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator